2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. It has shown potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mechanism of Action
Target of Action
The primary target of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which activates downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to FGFR mutations is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight, as mentioned in the search results , suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro, the compound has been shown to inhibit cancer cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
It has been reported that similar 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . These compounds could form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
Similar compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrole with an appropriate aldehyde to form the pyrrolopyridine core, followed by the addition of a pyrrolidinyl group through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting FGFRs, which are involved in cancer progression.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling.
Industry: Used in the development of new drugs and chemical compounds.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.
Pyrrolo[3,4-b]pyridines: Another class of compounds with a similar structure but different biological properties.
Uniqueness: 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3). This broad-spectrum activity makes it a promising candidate for cancer therapy, especially in cancers where FGFR signaling is abnormally activated.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSVUSQARYGRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.